molecular formula C12H16O B14322711 2-[3-(4-Methylphenyl)propyl]oxirane CAS No. 106336-23-6

2-[3-(4-Methylphenyl)propyl]oxirane

Cat. No.: B14322711
CAS No.: 106336-23-6
M. Wt: 176.25 g/mol
InChI Key: AMVRLICFFUTHGU-UHFFFAOYSA-N
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Description

2-[3-(4-Methylphenyl)propyl]oxirane is an organic compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure containing an oxygen atom. The presence of the 4-methylphenyl group attached to the propyl chain makes this compound unique and interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methylphenyl)propyl]oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids such as m-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions and results in the formation of the oxirane ring.

Industrial Production Methods

On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like this compound .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methylphenyl)propyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-[3-(4-Methylphenyl)propyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methylphenyl)propyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)oxirane: Similar structure but lacks the propyl chain.

    Propyl oxirane: Similar structure but lacks the 4-methylphenyl group.

    Ethylene oxide: The simplest oxirane, used widely in industry.

Uniqueness

2-[3-(4-Methylphenyl)propyl]oxirane is unique due to the presence of both the 4-methylphenyl group and the propyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

106336-23-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-[3-(4-methylphenyl)propyl]oxirane

InChI

InChI=1S/C12H16O/c1-10-5-7-11(8-6-10)3-2-4-12-9-13-12/h5-8,12H,2-4,9H2,1H3

InChI Key

AMVRLICFFUTHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCC2CO2

Origin of Product

United States

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